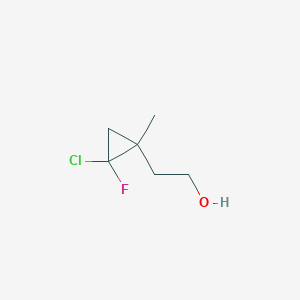

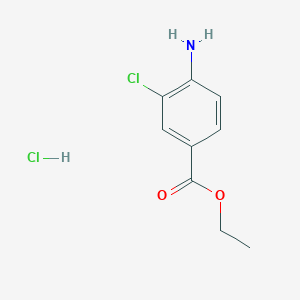

![molecular formula C23H21N3O4 B2501316 1-(2-乙氧基-2-氧代乙基)-3-苯基-1H-吡唑并[4,3-c]喹啉-8-羧酸乙酯 CAS No. 901044-72-2](/img/structure/B2501316.png)

1-(2-乙氧基-2-氧代乙基)-3-苯基-1H-吡唑并[4,3-c]喹啉-8-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, is a pyrazoloquinoline derivative. Pyrazoloquinolines are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazole ring followed by its integration into the quinoline system. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved through a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times and improved yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to obtain the desired ethoxy and phenyl substitutions.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives can be elucidated using techniques such as X-ray single crystal diffraction. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing specific dihedral angles between the planes of the central pyrazole ring and the adjacent benzene rings . Such structural analyses are crucial for understanding the conformation and potential intermolecular interactions of the compounds.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions, which can be utilized to further modify the structure or to study their reactivity. The synthesis of novel pyrazoloquinoline derivatives often involves cyclization reactions, as seen in the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which were synthesized for potential application in liquid crystal displays . The reactivity of the compound could be explored in a similar context, potentially leading to new materials with desirable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives can be influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's fluorescence properties, as seen in the synthesis of ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2',3':4,5]pyrimido[6,1-b]quinazoline-2-carboxylate derivatives . Additionally, the study of keto-enol tautomerism in compounds like ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate provides insight into their chemical behavior and stability . The compound of interest could exhibit similar properties, which would be important for its potential applications.

科学研究应用

稠合吡唑的合成:

- 与查询化合物类似的5-和3-三氟甲磺酰氧基-1H-吡唑-4-羧酸乙酯被用作交叉偶联反应中的前体,以获得各种炔基-4-(乙氧基羰基)吡唑。这些反应导致不同的稠合吡唑,例如吡喃并[4,3-c]吡唑-4(1H)-酮和1,5-二氢-4H-吡唑并[4,3-c]吡啶-4-酮 (Arbačiauskienė et al., 2011).

喹啉酮衍生物的合成:

- 该化合物用于制备新的吡唑并[4,3-c]喹啉-3-酮衍生物。该过程涉及相关化合物与肼及其衍生物的缩合,从而合成各种喹啉酮衍生物 (Ismaïli et al., 1999).

抗氧化性能探索:

- 由相关化合物合成的新型1,3,4,2-恶二唑并磷杂菲并[6,7-c]喹啉酮和吡唑并[3,4:4′,3′]喹啉并[5,1-c][1,4,2]恶唑并磷杂芬已对其抗氧化活性进行了评估。其中一些化合物表现出比标准抗氧化剂更高的抗氧化活性 (Hassan et al., 2017).

晶体结构和表征:

- 类似吡唑衍生物的晶体结构和表征对于理解其分子特性非常重要。这些研究包括光谱方法,例如NMR、质谱、紫外-可见光谱和CHN分析,提供了对分子结构和相互作用的见解 (Naveen et al., 2021).

抗菌剂合成:

- 已合成与查询化学物质相关的化合物,并筛选了它们的抗菌和抗真菌活性。这项研究对于开发新的抗菌剂至关重要 (Holla et al., 2006).

电致发光器件开发:

- 由与查询化合物结构相似的化合物合成的吡唑并[3,4-b]喹啉被用作电致发光器件中的发光体。该应用在材料科学和电子学领域具有重要意义 (Chaczatrian et al., 2004).

未来方向

属性

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-3-29-20(27)14-26-22-17-12-16(23(28)30-4-2)10-11-19(17)24-13-18(22)21(25-26)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTYRRPRCGTFHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=CC=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

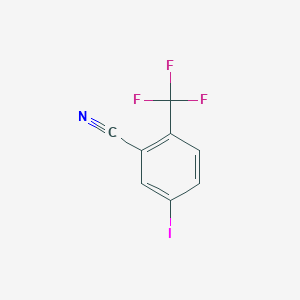

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)

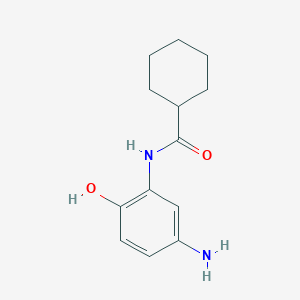

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)

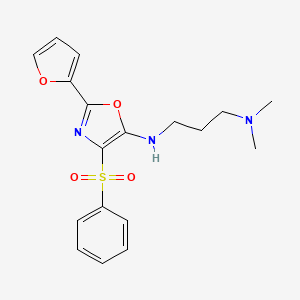

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)

![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)

![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)